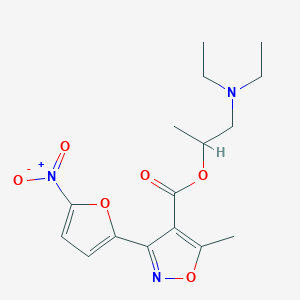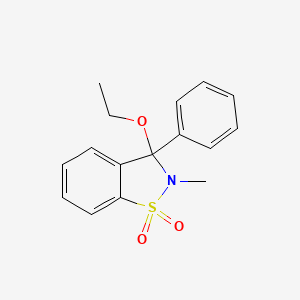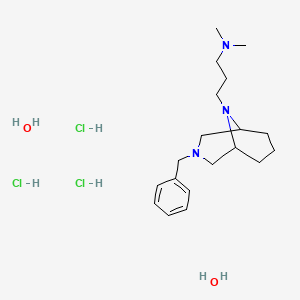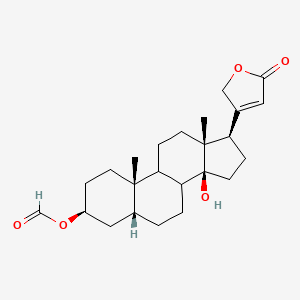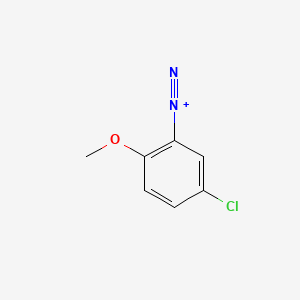![molecular formula C20H42N2O2 B13746189 N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide CAS No. 25065-63-8](/img/structure/B13746189.png)
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide is a chemical compound with the molecular formula C20H42N2O2. It is also known by other names such as palmitic acid, N-(aminoethyl)ethanolamide, and N-[2-[(2-hydroxyethyl)amino]ethyl]palmitamide . This compound is characterized by its long hydrocarbon chain and functional groups that include an amide and a hydroxyethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide typically involves the reaction of palmitic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene and requires refluxing at a temperature of around 140°C for approximately 4 hours . The reaction can be represented as follows:
Palmitic acid+N-(2-hydroxyethyl)ethylenediamine→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: It is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on lipid metabolism.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Wirkmechanismus
The mechanism of action of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide involves its interaction with cell membranes and proteins. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the long hydrocarbon chain facilitates its incorporation into lipid bilayers. This compound can modulate membrane fluidity and influence signaling pathways by interacting with membrane-bound receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide: Similar structure but with a longer hydrocarbon chain (C18).
N-(2-hydroxyethyl)ethylenediamine: Lacks the long hydrocarbon chain, making it more hydrophilic.
Uniqueness: N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide is unique due to its specific combination of a long hydrocarbon chain and functional groups that confer both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful as a surfactant and in biological applications where membrane interactions are crucial .
Eigenschaften
CAS-Nummer |
25065-63-8 |
|---|---|
Molekularformel |
C20H42N2O2 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
N-[2-(2-hydroxyethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-16-21-18-19-23/h21,23H,2-19H2,1H3,(H,22,24) |
InChI-Schlüssel |
YAGLIFQYQDBQLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


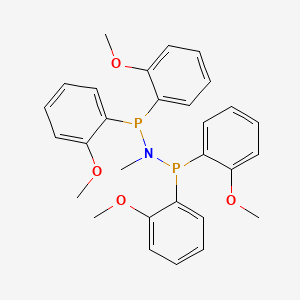



![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
